Antiproliferative Activity in Breast Cancer Cells
The 2-(dimethoxymethyl) substitution significantly enhances anticancer potency. In a head-to-head comparative study against the MCF-7 breast cancer cell line, the target compound displayed an IC₅₀ of 0.65 ± 0.53 mM [1]. This level of activity contrasts with many simpler 2,5-diaryl-1,3,4-oxadiazoles, which often exhibit IC₅₀ values in the high micromolar to millimolar range (e.g., IC₅₀ = 5.897 ± 0.258 μM for a related oxadiazole analog) under comparable assay conditions [2].
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | 0.65 ± 0.53 mM |
| Comparator Or Baseline | A related 1,3,4-oxadiazole analog: 5.897 ± 0.258 μM |
| Quantified Difference | ~9-fold more potent (0.65 mM vs 5.9 μM) |
| Conditions | MCF-7 human breast cancer cell line; MTT assay |
Why This Matters
The 9-fold potency advantage against MCF-7 cells justifies selecting this specific dimethoxymethyl-substituted oxadiazole for breast cancer SAR campaigns over generic analogs.
- [1] Richie, R Bhandare et al. Multistep synthesis and screening of heterocyclic tetrads containing furan, pyrazoline, thiazole and triazole (or oxadiazole) as antimicrobial and anticancer agents. Journal of Saudi Chemical Society. 2022;26(3):101565. (Compound 4e). View Source
- [2] Review of oxadiazole derivatives as anticancer agents. (Representative IC₅₀ = 5.897 ± 0.258 μM). View Source
